molecular formula C18H21N3O2S B2452797 N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 868978-57-8

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2452797
CAS No.: 868978-57-8
M. Wt: 343.45
InChI Key: OGSPRMATUCJNSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(Imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a high-purity chemical compound offered for research purposes. This molecule features the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological properties . Compounds based on this scaffold are extensively investigated in oncology research for their anti-cancer and anti-inflammatory activities . Research on similar imidazo[1,2-a]pyridine derivatives has demonstrated potent activity against various cancer cell lines, including breast and ovarian cancers, by suppressing key signaling pathways such as NF-κB and STAT3 . These pathways are crucial regulators of inflammatory cytokines, cell survival, and proliferation. Furthermore, the structural motif of this compound suggests potential as an intermediate or core structure in the development of kinase inhibitors . Kinases are prominent drug targets, and imidazo[1,2-a]pyridine-based molecules have shown promise as inhibitors for targets like FLT3 in acute myeloid leukemia and c-KIT in gastrointestinal stromal tumors . The presence of the sulfonamide group is a common feature in many biologically active molecules and may contribute to the compound's binding affinity and physicochemical properties. This product is intended for research applications only, including as a building block in medicinal chemistry, a candidate for biological screening, or a tool compound for investigating new therapeutic mechanisms. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-13-10-14(2)18(15(3)11-13)24(22,23)19-8-7-16-12-21-9-5-4-6-17(21)20-16/h4-6,9-12,19H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSPRMATUCJNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CN3C=CC=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide typically involves the functionalization of imidazo[1,2-a]pyridines via radical reactions. This process can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions often include the use of specific reagents such as arylglyoxals and Meldrum’s acid, which facilitate the formation of the imidazo[1,2-a]pyridine scaffold .

Industrial Production Methods

Industrial production methods for this compound may involve multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are designed to maximize yield and efficiency while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metals, arylglyoxals, and Meldrum’s acid. The reaction conditions are typically mild, allowing for efficient functionalization of the imidazo[1,2-a]pyridine scaffold .

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Key Structural Components:

  • Imidazo[1,2-a]pyridine : Known for its role in many bioactive compounds.
  • Sulfonamide Group : Often associated with antibacterial and antifungal activities.
  • Trimethylbenzene Substituent : Contributes to lipophilicity and may enhance biological activity.

Example Synthesis Pathway

A typical synthesis pathway involves the reaction of 2-(imidazo[1,2-a]pyridin-2-yl)ethyl amine with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions to yield the desired sulfonamide product.

Antimicrobial Activity

Research indicates that compounds similar to N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : Studies have shown that derivatives of imidazo[1,2-a]pyridine demonstrate moderate antifungal activity against strains such as Candida albicans and Trichophyton rubrum .
  • Antibacterial Effects : The sulfonamide group is known for its antibacterial properties; compounds containing this group have been effective against various bacterial strains .

Cancer Research

Recent investigations have highlighted the potential of imidazo[1,2-a]pyridine derivatives in cancer therapy:

  • PI3K/Akt/mTOR Pathway Inhibition : Compounds targeting this pathway have shown promising results in inhibiting cell growth in cancer models . The N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-substituted compounds have demonstrated selective inhibition of key kinases involved in tumorigenesis.

Case Study 1: Antifungal Efficacy

A study evaluated a series of imidazo[1,2-a]pyridine derivatives for antifungal activity. The results indicated that certain modifications to the core structure enhanced efficacy against Microsporum gypseum and other fungal pathogens .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies assessed the effects of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-substituted compounds on human cancer cell lines. The findings revealed significant inhibition of proliferation in HCT-116 cells at low concentrations (IC50 = 10 nM), showcasing their potential as anticancer agents .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.

Biological Activity

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

Synthesis

The compound can be synthesized through various methodologies involving imidazo[1,2-a]pyridine derivatives. The general synthetic route includes the reaction of imidazo[1,2-a]pyridine with sulfonamide precursors under controlled conditions. Detailed procedures typically involve refluxing in solvents like ethanol or acetic acid and purification through crystallization.

Biological Activity Overview

Research indicates that compounds containing the imidazo[1,2-a]pyridine moiety exhibit diverse biological activities including:

  • Antifungal Activity : Compounds similar to this compound have shown moderate antifungal effects against various strains such as Candida albicans and Trichophyton rubrum .
  • Inhibition of Carbonic Anhydrase : Certain derivatives have been evaluated for their inhibitory effects on carbonic anhydrase (CA), particularly hCA II, demonstrating selective inhibition profiles .
  • Kinase Inhibition : Related compounds have shown promising results in inhibiting pathways critical for cancer cell proliferation, particularly the PI3K/Akt/mTOR pathway .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Carbonic Anhydrase Inhibition : By selectively inhibiting hCA II over other isoforms (hCA I, hCA IX), the compound may modulate physiological processes related to tumor growth and metastasis .
  • Cell Growth Inhibition : The compound's ability to inhibit key kinases involved in cellular signaling pathways suggests its potential as an anticancer agent. For example, it has shown IC50 values indicating potent inhibition against cancer cell lines .

Case Studies

Recent studies have highlighted the efficacy of related compounds in various biological assays:

  • Antifungal Studies : A series of imidazo[1,2-a]pyridine derivatives were tested against fungal pathogens. The results indicated that modifications to the sulfonamide group could enhance antifungal potency .
    CompoundActivity Against Candida albicansActivity Against Trichophyton rubrum
    AModerate (IC50 = 15 µM)Moderate (IC50 = 20 µM)
    BHigh (IC50 = 5 µM)Low (IC50 > 100 µM)
  • Kinase Inhibition Studies : Another study focused on the inhibition of the PI3K/Akt/mTOR pathway by similar compounds showed significant growth inhibition in HCT-116 cells with an IC50 value of 10 nM .

Q & A

Q. Critical Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve sulfonamide coupling efficiency.
  • Catalysis : Iodine (I₂) or TBHP (tert-butyl hydroperoxide) enhances cyclization yields via oxidative C–C bond cleavage .

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